
SQ109
Vue d'ensemble
Description
SQ109 est un nouveau médicament à petite molécule appartenant à la classe des 1,2-éthylènediamines. Il a été développé principalement pour le traitement de la tuberculose, y compris les souches résistantes aux médicaments. Contrairement aux autres antibiotiques utilisés pour la tuberculose, this compound possède des mécanismes d'action uniques, ce qui en fait un candidat prometteur dans la lutte contre cette maladie infectieuse .
Applications De Recherche Scientifique
SQ109 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of 1,2-ethylene diamine derivatives.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit various biological pathways.
Medicine: Primarily researched for its efficacy in treating tuberculosis, including multidrug-resistant strains. .
Mécanisme D'action
SQ109, also known as SQ 109 or SQ-109 or N-Geranyl-N’-(2-adamantyl)ethane-1,2-diamine, is a novel 1,2-ethylene diamine small molecule drug with unique mechanisms of action .
Target of Action
This compound primarily targets the mycolic acid transporter MmpL3 . MmpL3 is required for the synthesis of mycolic acid in the cell wall of Mycobacterium tuberculosis .
Mode of Action
This compound inhibits the activity of MmpL3 . It interferes with the assembly of mycolic acids into the cell wall core of Mycobacterium tuberculosis . Bacilli exposed to this compound show immediate inhibition of trehalose dimycolate (TDM) production and fail to attach mycolates to the cell wall arabinogalactan .
Biochemical Pathways
This compound affects the mycolic acid biosynthesis pathway . By inhibiting MmpL3, it disrupts the incorporation of mycolic acid into the Mycobacterium tuberculosis cell wall . This leads to a disruption in the cell wall synthesis and affects multiple cellular pathways .
Pharmacokinetics
This compound exhibits a two-compartment model with first-order absorption and elimination, describing the plasma pharmacokinetics . At the human-equivalent dose, parameter estimates fell within the ranges published for preclinical species . Tissue concentrations were modeled using an “effect” compartment, showing high accumulation in lung and cellular lesion areas with penetration coefficients in excess of 1,000 and lower passive diffusion in caseum after 7 daily doses .
Result of Action
This compound has demonstrated excellent activity against both drug susceptible and multidrug-resistant M. tuberculosis, including extensively drug-resistant TB strains . It has been observed that cessation of bacillary excretion confirmed by cultures on liquid media by the end of the 6th month of the intensive phase of chemotherapy in pulmonary MDR TB patients receiving this compound was observed confidently more often versus treatment regimens containing only existing anti-tuberculosis drugs .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other anti-tuberculosis drugs. For instance, this compound has been shown to enhance the activity of anti-tuberculosis drugs isoniazid, rifampicin, and bedaquiline . It is also worth noting that multiweek dosing would be required to reach steady state in caseum and poorly vascularized compartments, similar to bedaquiline .
Orientations Futures
SQ109 has been in phase II clinical trials and shows high potency against drug-resistant Mtb . The importance of this compound as a highly potent therapeutic agent has triggered the synthesis of analogs , suggesting that future research may focus on developing more potent and effective analogs of this compound.
Analyse Biochimique
Biochemical Properties
SQ109 has been shown to be a promising inhibitor of the mycolic acid transporter MmpL3 . It interacts with this transporter, which is driven by proton motive forces (PMF) and functions via an antiport mechanism . This compound incorporates an additional bulky head group and unsaturated isoprene units to enhance its anti-TB activity .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to promote M1 macrophage polarization, which instigates pro-inflammatory responses . This suggests that this compound has a significant influence on cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the MmpL3 transporter. In the presence of this compound, the two PD domains of the transporter are locked in a closed state, and the two TM domains are locked in an off-pathway wider open state due to the binding of the inhibitor . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory studies, this compound demonstrated excellent activity against both drug susceptible and multidrug-resistant M. tuberculosis, including extensively drug-resistant TB strains .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving rabbits, this compound showed significant pharmacokinetic properties at the human-equivalent dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. It targets the MmpL3 mycolic acid transporter, which plays a crucial role in the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the MmpL3 transporter .
Subcellular Localization
Given its interaction with the MmpL3 transporter, it is likely that this compound is localized to the same subcellular compartments as this transporter .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de SQ109 implique la préparation de la géranylamine, qui est ensuite liée à deux atomes de carbone pour former le composé final. Le processus comprend une nouvelle étape de réduction utilisant du chlorure de triméthylsilyle et de l'hydrure de lithium et d'aluminium dans des conditions douces .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Ceci implique l'utilisation de réactions à haut rendement et de méthodes de purification efficaces pour garantir la qualité et la constance du composé .
Analyse Des Réactions Chimiques
Types de réactions : SQ109 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et son interaction avec les cibles biologiques.
Réactifs et conditions courantes :
Oxydation : Implique l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Utilise des réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Souvent réalisée en présence de catalyseurs ou sous des conditions de pH spécifiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et d'autres métabolites qui conservent ou améliorent l'activité biologique du composé .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de la 1,2-éthylènediamine.
Biologie : Étudié pour ses effets sur les parois cellulaires bactériennes et son potentiel à inhiber diverses voies biologiques.
Médecine : Principalement étudié pour son efficacité dans le traitement de la tuberculose, y compris les souches multirésistantes. .
5. Mécanisme d'action
This compound exerce ses effets en inhibant la synthèse de la paroi cellulaire de Mycobacterium tuberculosis. Il cible plusieurs voies cellulaires, notamment l'inhibition du transporteur d'acide mycolique MmpL3. Cette perturbation conduit à l'altération de l'intégrité de la paroi cellulaire et finalement à la mort de la cellule bactérienne .
Composés similaires :
Éthambutol : Un autre dérivé de la 1,2-éthylènediamine utilisé dans le traitement de la tuberculose.
Isoniazide : Un médicament antituberculeux de première ligne avec un mécanisme d'action différent.
Rifampicine : Un antibiotique largement utilisé pour la tuberculose avec une cible moléculaire distincte.
Unicité de this compound : this compound se distingue par ses mécanismes d'action uniques, qui sont distincts de ceux des autres antibiotiques. Il a montré une efficacité contre les souches de Mycobacterium tuberculosis sensibles aux médicaments et résistantes aux médicaments, ce qui en fait un atout précieux pour l'arsenal actuel de médicaments antituberculeux .
Comparaison Avec Des Composés Similaires
Ethambutol: Another 1,2-ethylene diamine derivative used in tuberculosis treatment.
Isoniazid: A first-line antitubercular drug with a different mechanism of action.
Rifampicin: A widely used antibiotic for tuberculosis with a distinct molecular target.
Uniqueness of SQ109: this compound stands out due to its unique mechanisms of action, which are distinct from other antibiotics. It has shown efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a valuable addition to the current arsenal of antitubercular drugs .
Propriétés
IUPAC Name |
N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBVDBTCDTBRH-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964540 | |
| Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
With a mechanism of action distinct from other antibiotics used in TB therapy, SQ109 inhibits cell wall synthesis and acts on multiple cellular pathways in a select group of microorganisms. | |
| Record name | SQ-109 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
502487-67-4 | |
| Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502487-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502487674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ-109 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SQ-109 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AU7XUV31A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)
![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)
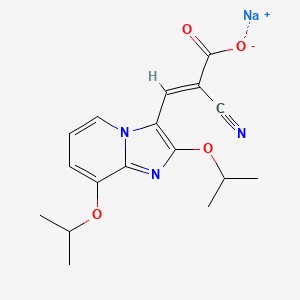
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)
![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

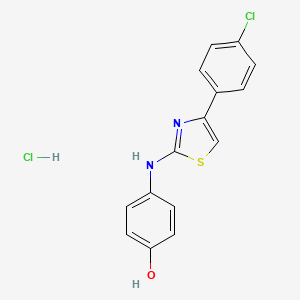
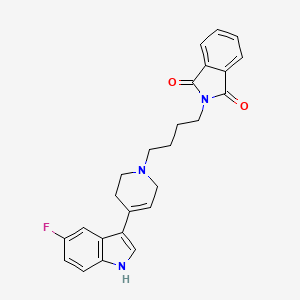
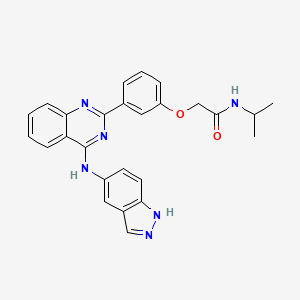
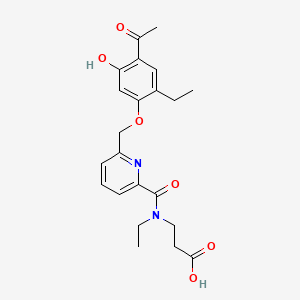
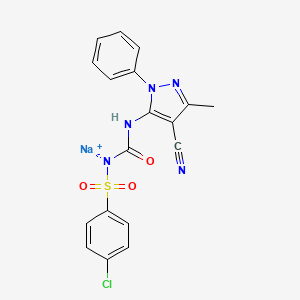
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B1681019.png)

